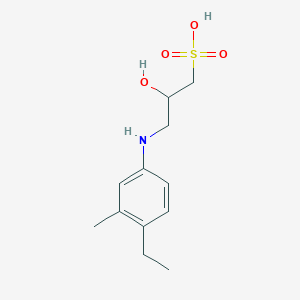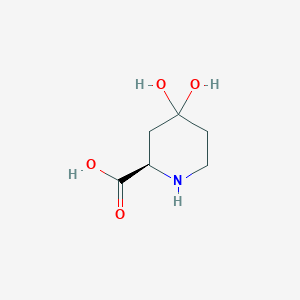![molecular formula C18H19NO3 B12563321 Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester CAS No. 207305-66-6](/img/structure/B12563321.png)
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a methyl ester group through a methyl(1-oxo-3-phenylpropyl)amino linkage. This structure imparts specific chemical properties that make it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in fragrances and as a solvent.
Dimethyl anthranilate: Another ester derivative with applications in the fragrance industry.
Uniqueness
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is unique due to its specific chemical structure, which imparts distinct properties not found in simpler esters like methyl benzoate. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
207305-66-6 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-19(16-11-7-6-10-15(16)18(21)22-2)17(20)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Clé InChI |
BRSXMTVSVXCYMH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)OC)C(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)

![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)

![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)


